3-[4-(2-Cyanoethyl)phenyl]propanenitrile
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Overview
Description
3-[4-(2-Cyanoethyl)phenyl]propanenitrile is an organic compound with the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol . . This compound is characterized by the presence of a phenyl ring substituted with two cyanoethyl groups.
Preparation Methods
The synthesis of 3-[4-(2-Cyanoethyl)phenyl]propanenitrile typically involves the reaction of 1,4-dibromobenzene with acrylonitrile in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-[4-(2-Cyanoethyl)phenyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitrile groups can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[4-(2-Cyanoethyl)phenyl]propanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the study of biological pathways and interactions involving nitrile-containing compounds.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[4-(2-Cyanoethyl)phenyl]propanenitrile involves its interaction with molecular targets and pathways specific to its chemical structure. The nitrile groups can participate in various biochemical reactions, potentially affecting enzyme activity or cellular processes. Detailed studies on its mechanism of action are necessary to fully understand its effects and applications.
Comparison with Similar Compounds
3-[4-(2-Cyanoethyl)phenyl]propanenitrile can be compared with other similar compounds, such as:
1,4-Benzenedicarbonitrile: Lacks the ethyl groups, making it less versatile in certain reactions.
1,4-Dicyanobenzene: Similar structure but different reactivity due to the absence of the ethyl groups.
3,3’-Dicyano-1,1’-biphenyl: Contains a biphenyl structure, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-[4-(2-cyanoethyl)phenyl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYOMOGCDQXSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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